(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide
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Description
The compound “(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide” is a pyridodiazepine drug, which is a benzodiazepine analog of the pyridotriazolodiazepine group . It has sedative and anxiolytic effects similar to those produced by benzodiazepine derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridodiazepine core, which is a benzodiazepine analog of the pyridotriazolodiazepine group . The exact structure can be represented by the SMILES notation:Clc4ccccc4C/3=N/Cc1nncn1c2c\\3nc (Cl)cc2
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 330.17 g·mol −1 . The exact physical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
The compound has been studied for its spectroscopic properties using FT-IR and FT-Raman techniques, compared with quantum mechanical methods. It showed a lower softness value and high electrophilicity index, indicating its potential biological activity. Molecular docking studies suggest its application as an antidepressant (Kuruvilla et al., 2018).
There has been research on the structural optimization of derivatives of this compound, particularly as antagonists for platelet activating factor, indicating their potential in pharmacological applications (Kawakami et al., 1996).
Mass spectrometry and liquid chromatography techniques have been used to analyze derivatives of this compound, providing insights into their chemical properties and potential pharmacological applications (Celma, 1994).
The compound has been utilized in the synthesis of haptens for pharmacokinetic studies, especially for radioimmunoassay, highlighting its relevance in drug development and diagnostic applications (Miyazawa et al., 1992).
Research on the general pharmacology of brotizolam, a related compound, in animals, suggests the compound's potential application in sedative and hypnotic properties (Danneberg et al., 1986).
properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMENZMDBOLDR-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide |
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